molecular formula C17H14ClN3O4S B3304116 N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921562-98-3

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304116
CAS No.: 921562-98-3
M. Wt: 391.8 g/mol
InChI Key: QFTHPCCTVJBXAZ-UHFFFAOYSA-N
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Description

N-(4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with a carbamoylmethyl group and a furan-2-carboxamide moiety. The 5-chloro-2-methoxyphenyl group on the carbamoyl side chain introduces both electron-withdrawing (Cl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-24-13-5-4-10(18)7-12(13)20-15(22)8-11-9-26-17(19-11)21-16(23)14-3-2-6-25-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHPCCTVJBXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 5-chloro-2-methoxyaniline with thionyl chloride to form 5-chloro-2-methoxyphenyl isocyanate. This intermediate is then reacted with 2-aminothiazole to form the desired thiazole derivative. Finally, the thiazole derivative is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to regulate alpha-IIb/beta-3 integrins in platelets, which plays a crucial role in platelet aggregation and adhesion. This regulation occurs through a lipid kinase activity-independent mechanism .

Comparison with Similar Compounds

Key Structural Analogues:

N-(4-{[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide Structural Difference: Replaces the 5-chloro-2-methoxyphenyl group with a 6-methylbenzothiazole ring.

N-[5-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]-2-methylphenyl]furan-2-carboxamide Structural Difference: Features a 4-methoxyphenyl group directly attached to the thiazole ring instead of the carbamoylmethyl side chain.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structural Difference : Substitutes the furan-2-carboxamide with a 2,4-difluorobenzamide group.
  • Impact : Fluorine atoms introduce strong electronegativity, enhancing hydrogen-bonding capabilities and metabolic stability .

Pharmacological and Physicochemical Properties

Bioactivity:

  • The chloro-methoxyphenyl group in the target compound may enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), similar to nitazoxanide derivatives .

Physicochemical Data:

Property Target Compound N-(6-Methylbenzothiazole Analogue N-(5-Chlorothiazole)-2,4-difluorobenzamide
Molecular Weight (g/mol) ~443 (estimated) 442.92 313.74
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 ~2.8
Hydrogen Bond Donors/Acceptors 3/6 3/7 2/5

Crystallographic and Intermolecular Interactions

  • The target compound’s amide and thiazole groups likely participate in N–H⋯N/O hydrogen bonds , analogous to the dimeric structures observed in N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide .
  • The methoxy group may engage in C–H⋯π interactions , enhancing crystal packing stability compared to methyl or halogen-substituted analogues .

Biological Activity

Overview

N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

Synthesis

The compound is synthesized through a series of organic reactions. A common method involves the reaction of 5-chloro-2-methoxyaniline with thionyl chloride to create 5-chloro-2-methoxyphenyl isocyanate. This intermediate is then reacted with 2-aminothiazole, followed by coupling with furan-2-carboxylic acid to yield the target compound .

This compound primarily interacts with specific molecular targets, notably regulating alpha-IIb/beta-3 integrins in platelets. This regulation is crucial for platelet aggregation and adhesion, functioning through a lipid kinase activity-independent mechanism .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description
Antitumor Activity Exhibits inhibitory effects on cancer cell proliferation and tumor growth.
Anti-inflammatory Effects Reduces inflammation through modulation of cytokine production.
Antimicrobial Properties Demonstrates efficacy against various bacterial strains.
Enzyme Inhibition Acts as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Research : The compound has been evaluated for its ability to inhibit nitric oxide production in macrophages, suggesting its role in reducing inflammatory responses .
  • Antimicrobial Evaluation : In studies assessing antimicrobial activity, this compound has shown promising results against several pathogens, highlighting its potential as an antibiotic candidate .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features which contribute to its distinct biological properties. For instance:

Compound Key Features Biological Activity
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide Contains a thiazole ring similar to the target compoundAntimicrobial and anti-inflammatory
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl benzamide Similar phenolic structureAntitumor and enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

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